molecular formula C26H16ClF3N2O4 B8709741 2-(2-chloro-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)isoindoline-1,3-dione

2-(2-chloro-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)isoindoline-1,3-dione

Cat. No. B8709741
M. Wt: 512.9 g/mol
InChI Key: PVFIBUYCLALCTK-UHFFFAOYSA-N
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Patent
US04617394

Procedure details

From 6-methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-1-oxide Ethanolate (III): A solution of 6-methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-1-oxide ethanolate (32.7g, 60.5 mmol) in CHCl3 (500 mL) was treated with POCl3 (55 mL, 92 g, 602 mmol) over 15 min. The solution was refluxed 2 hours, cooled, poured onto ice (1500 mL) and the pH was adjusted to 12 with 20% NaOH (700 g). The separated aqueous layer was extracted with CHCl3 (2×200 mL). The extract was washed with H2O (2×200 mL), saturated NaHCO3 (20 mL), dried (MgSO4) and evaporated in vacuo to a white solid. Recrystallization from ethanol gave 23.2 g (75%) of 1st crop title compound, mp 227°-229° C. Further recrystallizations did not change the melting point.
Name
6-methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-1-oxide Ethanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-1-oxide ethanolate
Quantity
32.7 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
700 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])C.[CH3:4][O:5][C:6]1[C:7]([O:29][C:30]2[CH:35]=[CH:34][CH:33]=[C:32]([C:36]([F:39])([F:38])[F:37])[CH:31]=2)=[C:8]2[C:13](=[C:14]([N:16]3[C:20](=[O:21])[C:19]4=[CH:22][CH:23]=[CH:24][CH:25]=[C:18]4[C:17]3=[O:26])[CH:15]=1)[N+:12]([O-])=[CH:11][CH:10]=[C:9]2[CH3:28].O=P(Cl)(Cl)[Cl:42].[OH-].[Na+]>C(Cl)(Cl)Cl>[Cl:42][C:11]1[CH:10]=[C:9]([CH3:28])[C:8]2[C:13](=[C:14]([N:16]3[C:17](=[O:26])[C:18]4=[CH:25][CH:24]=[CH:23][CH:22]=[C:19]4[C:20]3=[O:21])[CH:15]=[C:6]([O:5][CH3:4])[C:7]=2[O:29][C:30]2[CH:35]=[CH:34][CH:33]=[C:32]([C:36]([F:38])([F:37])[F:39])[CH:31]=2)[N:12]=1 |f:0.1,3.4|

Inputs

Step One
Name
6-methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-1-oxide Ethanolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[O-].COC=1C(=C2C(=CC=[N+](C2=C(C1)N1C(C=2C(C1=O)=CC=CC2)=O)[O-])C)OC2=CC(=CC=C2)C(F)(F)F
Name
6-methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-1-oxide ethanolate
Quantity
32.7 g
Type
reactant
Smiles
C(C)[O-].COC=1C(=C2C(=CC=[N+](C2=C(C1)N1C(C=2C(C1=O)=CC=CC2)=O)[O-])C)OC2=CC(=CC=C2)C(F)(F)F
Name
Quantity
55 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
700 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured onto ice (1500 mL)
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer was extracted with CHCl3 (2×200 mL)
WASH
Type
WASH
Details
The extract was washed with H2O (2×200 mL), saturated NaHCO3 (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a white solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=C(C=C(C(=C2C(=C1)C)OC1=CC(=CC=C1)C(F)(F)F)OC)N1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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